4-(2,6-Dimethoxyphenyl)-4-hydroxybut-2-ynoic acid
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Overview
Description
4-(2,6-Dimethoxyphenyl)-4-hydroxybut-2-ynoic acid is an organic compound characterized by the presence of a 2,6-dimethoxyphenyl group attached to a hydroxybut-2-ynoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,6-Dimethoxyphenyl)-4-hydroxybut-2-ynoic acid typically involves the reaction of 2,6-dimethoxyphenylboronic acid with appropriate alkyne precursors under palladium-catalyzed coupling conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as Pd(PPh3)4, in a suitable solvent like tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
4-(2,6-Dimethoxyphenyl)-4-hydroxybut-2-ynoic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The alkyne moiety can be reduced to alkenes or alkanes.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of brominated or nitrated derivatives of the phenyl ring
Scientific Research Applications
4-(2,6-Dimethoxyphenyl)-4-hydroxybut-2-ynoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the synthesis of advanced materials and as a precursor for various chemical products .
Mechanism of Action
The mechanism of action of 4-(2,6-Dimethoxyphenyl)-4-hydroxybut-2-ynoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with cellular receptors to induce specific biological responses .
Comparison with Similar Compounds
Similar Compounds
Tris(2,4,6-trimethoxyphenyl)phosphine: A compound with similar methoxyphenyl groups but different functional groups and applications.
2,4-Dimethoxyphenylboronic acid: Shares the dimethoxyphenyl moiety but differs in its boronic acid functionality .
Uniqueness
4-(2,6-Dimethoxyphenyl)-4-hydroxybut-2-ynoic acid is unique due to its combination of a hydroxybut-2-ynoic acid moiety with a 2,6-dimethoxyphenyl group. This unique structure imparts distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Properties
CAS No. |
61227-30-3 |
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Molecular Formula |
C12H12O5 |
Molecular Weight |
236.22 g/mol |
IUPAC Name |
4-(2,6-dimethoxyphenyl)-4-hydroxybut-2-ynoic acid |
InChI |
InChI=1S/C12H12O5/c1-16-9-4-3-5-10(17-2)12(9)8(13)6-7-11(14)15/h3-5,8,13H,1-2H3,(H,14,15) |
InChI Key |
SRMUEGNSSDMXPN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(C#CC(=O)O)O |
Origin of Product |
United States |
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